molecular formula C7H7N3O B1384393 6-Amino-4-hydroxy-1H-indazole CAS No. 885518-71-8

6-Amino-4-hydroxy-1H-indazole

Cat. No. B1384393
M. Wt: 149.15 g/mol
InChI Key: JJNJRGFVSGGLKB-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-1H-indazole is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 . It is also known by other names such as 1H-Indazol-4-ol, 6-amino-; 6-amino-1,2-dihydroindazol-4-one; and 6-Amino-4-hydroxy-1H-indazole hydrochloride .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-hydroxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-4-hydroxy-1H-indazole include a predicted boiling point of 476.4±25.0 °C, a predicted density of 1.556±0.06 g/cm3, and a predicted pKa of 9.09±0.40 .

Scientific Research Applications

Anticancer Properties

6-Amino-4-hydroxy-1H-indazole and its derivatives have demonstrated significant potential in cancer research. A study by Ngo Xuan Hoang et al. (2022) revealed that 6-aminoindazole derivatives exhibited potent antiproliferative activity in various human cancer cell lines. These derivatives were synthesized through simple chemical reactions and showed growth inhibitory activity, highlighting their potential as novel anticancer agents.

Neuroprotective Role in Parkinson's Disease

In the context of neurodegenerative diseases, 6-Hydroxy-1H-indazole has been studied for its neuroprotective effects. Liang Xiao-feng et al. (2016) investigated its role in a mouse model of Parkinson's disease, finding that it could decrease the loss of dopaminergic neurons and alleviate behavioral damage. This suggests that 6-Hydroxy-1H-indazole may be a promising drug candidate for treating Parkinson's disease (Liang Xiao-feng et al., 2016).

Antimicrobial and Antibacterial Activities

Research by M. Gopalakrishnan et al. (2008) on a class of indazoles including 6-Amino-4-hydroxy-1H-indazole has shown promising results in antimicrobial and antifungal activities. Their study synthesized and evaluated several indazole derivatives, some of which were more potent against bacterial and fungal strains compared to standard drugs.

Safety And Hazards

The safety data sheet for 6-Amino-4-hydroxy-1H-indazole suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent advances in the synthesis of indazole derivatives have opened up new possibilities for the development of novel compounds with potential therapeutic applications . The diverse biological activities of indazole derivatives suggest that they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-amino-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNJRGFVSGGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646151
Record name 6-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-hydroxy-1H-indazole

CAS RN

885518-71-8
Record name 6-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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